
1,4-Dichloro-2-ethyl-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, an ethyl group at the 2 position, and a methyl group at the 3 position. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-3-methylbenzene (also known as 2-ethyl-3-methyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency and selectivity of the process.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-ethyl-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of compounds like 1,4-dihydroxy-2-ethyl-3-methylbenzene.
Oxidation: Formation of 1,4-dichloro-2-ethyl-3-methylbenzoic acid.
Reduction: Formation of 2-ethyl-3-methylbenzene.
科学的研究の応用
1,4-Dichloro-2-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 1,4-dichloro-2-ethyl-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. For example, in biological systems, it may interact with cellular proteins, altering their function and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially less reactive.
1,4-Dichloro-2-ethylbenzene: Lacks the methyl group, which may affect its chemical properties and reactivity.
1,4-Dichloro-3-methylbenzene: Lacks the ethyl group, altering its steric and electronic properties.
Uniqueness
1,4-Dichloro-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity, physical properties, and potential applications. The presence of both ethyl and methyl groups, along with the chlorine atoms, provides a distinct set of chemical characteristics that differentiate it from other similar compounds.
特性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
1,4-dichloro-2-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |
InChIキー |
VUWAOSJAJGBDMY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
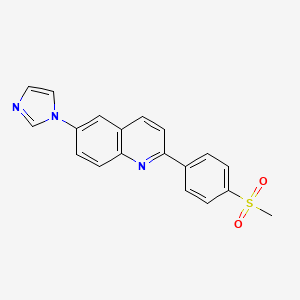
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)

![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

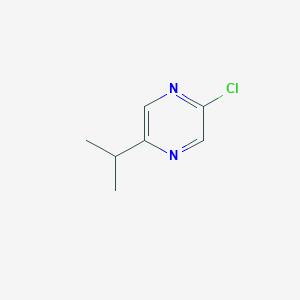
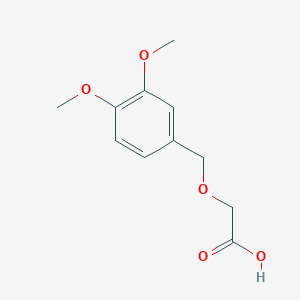
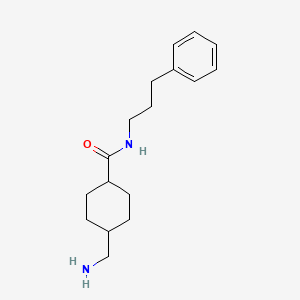
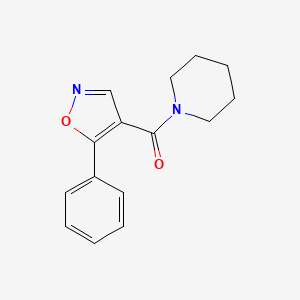
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)


